molecular formula C19H21F3N2O4 B270542 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

Katalognummer B270542
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: ARZJFKNSGYKJPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as CCT129202, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the treatment of various diseases. In

Wirkmechanismus

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid inhibits the activity of Hsp90 by binding to the ATP-binding pocket of the protein. This prevents the protein from undergoing conformational changes necessary for its function, leading to the degradation of client proteins that are dependent on Hsp90 for their stability. This mechanism of action has been shown to be effective in reducing the growth and survival of cancer cells, as well as inhibiting the replication of viruses.
Biochemical and Physiological Effects:
6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, it has been shown to inhibit the invasion and metastasis of cancer cells. In infectious diseases, 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to inhibit the replication of viruses, including hepatitis C virus and human immunodeficiency virus. However, it is important to note that the effects of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid may vary depending on the specific disease and cell type being studied.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is its high specificity for Hsp90, which reduces the likelihood of off-target effects. In addition, its small molecular weight and lipophilicity make it suitable for use in both in vitro and in vivo experiments. However, one limitation of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid. One potential direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another direction is the investigation of the potential use of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid in combination with other drugs for the treatment of cancer and infectious diseases. Additionally, the development of more potent and selective Hsp90 inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.

Synthesemethoden

The synthesis of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid involves several steps, starting with the reaction of 4-morpholino-3-trifluoromethylaniline with ethyl chloroformate to produce 4-morpholino-3-trifluoromethylphenyl carbamate. This intermediate is then reacted with cyclohex-2-en-1-one in the presence of sodium hydride to yield the desired product, 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid. The overall yield of this synthesis method is approximately 30%, making it a relatively efficient process.

Wissenschaftliche Forschungsanwendungen

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a high affinity for the protein target, heat shock protein 90 (Hsp90), which is involved in the regulation of various cellular processes, including protein folding, degradation, and signaling. Hsp90 has been implicated in the development and progression of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Therefore, 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been investigated as a potential treatment for these diseases.

Eigenschaften

Produktname

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

Molekularformel

C19H21F3N2O4

Molekulargewicht

398.4 g/mol

IUPAC-Name

6-[[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H21F3N2O4/c20-19(21,22)15-11-12(5-6-16(15)24-7-9-28-10-8-24)23-17(25)13-3-1-2-4-14(13)18(26)27/h1-2,5-6,11,13-14H,3-4,7-10H2,(H,23,25)(H,26,27)

InChI-Schlüssel

ARZJFKNSGYKJPF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C(F)(F)F

Kanonische SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.